4-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-N~2~-cyclopropyl-1,3-thiazole-2-carboxamide
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Overview
Description
4-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-N~2~-cyclopropyl-1,3-thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H21ClN4O2S and its molecular weight is 404.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Antimicrobial Activities
Antiviral and Antimicrobial Activities : Compounds similar to the specified chemical, especially urea and thiourea derivatives of piperazine doped with Febuxostat, have been synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Notably, certain derivatives exhibited promising antiviral and potent antimicrobial activities, demonstrating their potential in addressing infectious diseases (Reddy et al., 2013).
Synthesis of Amide Derivatives and Their Antimicrobial Studies : The synthesis of amide derivatives of quinolone, including structures with a piperazine component, and their evaluation for antibacterial activity against various bacterial strains highlight the relevance of these compounds in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Novel Synthesis Approaches : A Dieckmann cyclization route has been explored for producing piperazine-2,5-diones, demonstrating innovative synthesis methods that could be applicable to similar compounds for various scientific research applications (Aboussafy & Clive, 2012).
Biological Evaluation and Potential Applications
Evaluation of Heterocyclic Carboxamides : Heterocyclic analogs related to the specified chemical structure have been synthesized and evaluated as potential antipsychotic agents, with some showing promising results in vivo. This highlights the chemical's potential utility in neuropsychiatric disorder research (Norman et al., 1996).
Antimicrobial Agents : Synthesis of s-Triazine-Based Thiazolidinones and their evaluation as antimicrobial agents showcase the broader implications of such compounds in combating microbial resistance, demonstrating the potential applicability of similar structures in antimicrobial research (Patel et al., 2012).
Fluorine-18 Labeling for PET Imaging : The development of fluorine-18-labeled compounds for potential PET dopamine D3 receptor radioligands signifies the utility of related chemical structures in neuroimaging and the study of neurological disorders (Gao et al., 2008).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for a broad range of targets for this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
Properties
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-12-2-3-13(20)10-16(12)23-6-8-24(9-7-23)19(26)15-11-27-18(22-15)17(25)21-14-4-5-14/h2-3,10-11,14H,4-9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBFPCHTDOAGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CSC(=N3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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